molecular formula C17H16O4 B2931500 4-Oxo-4-phenylbutyl 4-hydroxybenzoate CAS No. 877227-20-8

4-Oxo-4-phenylbutyl 4-hydroxybenzoate

Cat. No.: B2931500
CAS No.: 877227-20-8
M. Wt: 284.311
InChI Key: NWZQIMTZNVMOHQ-UHFFFAOYSA-N
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Description

4-Oxo-4-phenylbutyl 4-hydroxybenzoate is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . This compound is known for its diverse applications in scientific research and industry, particularly due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-phenylbutyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-oxo-4-phenylbutanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through solvent-free lipase-catalyzed esterification and transesterification . This method involves the use of immobilized lipase B from Candida antarctica, which demonstrates high activity for the transesterification of various methyl benzoates with long-chain alcohols.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-phenylbutyl 4-hydroxybenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often involve reagents such as bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Properties

IUPAC Name

(4-oxo-4-phenylbutyl) 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-15-10-8-14(9-11-15)17(20)21-12-4-7-16(19)13-5-2-1-3-6-13/h1-3,5-6,8-11,18H,4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZQIMTZNVMOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCOC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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